Cas no 2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide)

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
-
- インチ: 1S/C12H13BrF3NO3/c1-17(20-2)11(19)6-10(18)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,18H,6H2,1-2H3
- InChIKey: LEVXOGKWBSFDBB-UHFFFAOYSA-N
- ほほえんだ: C1(=CC(C(F)(F)F)=C(C=C1)C(CC(N(OC)C)=O)O)Br
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LAP-1g |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
2755720-96-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022LAP-250mg |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
2755720-96-6 | 95% | 250mg |
$500.00 | 2025-02-13 |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Wei Chen Nanoscale, 2015,7, 6957-6990
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamideに関する追加情報
Introduction to 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS No. 2755720-96-6)
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 2755720-96-6, represents a sophisticated molecular structure that combines aromatic and aliphatic moieties, making it a promising candidate for various biochemical applications. The presence of a 4-bromo-2-(trifluoromethyl)phenyl group and an amide functionality with hydroxyl and methoxy substituents contributes to its unique chemical properties, which are being explored in contemporary medicinal chemistry.
The 4-bromo-2-(trifluoromethyl)phenyl moiety is particularly noteworthy due to its potential role in modulating biological pathways. The bromine atom introduces a site for further functionalization, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These features make the compound an attractive scaffold for developing novel therapeutic agents targeting a range of diseases, including inflammatory disorders and oncological conditions.
In recent years, there has been a surge in research focused on identifying small molecules that can interact with complex biological targets. The 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide structure has been investigated for its potential to inhibit key enzymes involved in disease progression. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling.
The hydroxyl and methoxy groups within the amide backbone of this compound contribute to its solubility and reactivity, enabling diverse chemical modifications. These functional groups can be selectively modified to enhance binding affinity or to introduce additional pharmacophores, thereby tailoring the compound for specific therapeutic applications. The methoxy group, in particular, is often employed in drug design to improve metabolic stability while maintaining biological activity.
One of the most exciting aspects of this compound is its potential in the development of targeted therapies. The aromatic ring system combined with the amide functionality provides a versatile platform for designing molecules that can selectively interact with disease-specific biomarkers. This approach aligns with the growing trend in precision medicine, where therapies are tailored to individual patient profiles based on genetic and molecular characteristics.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. Using molecular docking simulations, scientists have been able to identify how 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide might interact with target proteins. These studies have revealed that the compound can potentially disrupt key signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for further development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic core. The introduction of the 4-bromo-2-(trifluoromethyl)phenyl group is achieved through carefully optimized bromination and trifluoromethylation protocols, ensuring high yield and purity.
In addition to its pharmaceutical potential, this compound has also shown promise in material science applications. The unique combination of electronic and steric properties makes it suitable for use as an intermediate in the synthesis of advanced materials with tailored functionalities. For instance, it could be employed in the development of liquid crystals or organic semiconductors, where precise molecular architecture is crucial.
The hydroxyl and methoxy groups not only influence the biological activity but also play a role in determining the physical properties of the compound. These substituents contribute to its solubility in both polar and non-polar solvents, making it adaptable for various formulation strategies. This versatility is particularly valuable in drug development, where achieving optimal bioavailability is essential.
As research continues to evolve, new methodologies for studying the pharmacological effects of small molecules are being developed. Techniques such as high-throughput screening (HTS) and CRISPR-based assays are enabling researchers to rapidly evaluate the activity of compounds like 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide against multiple targets simultaneously. This accelerated approach has significantly shortened the time required to identify lead compounds for further optimization.
The future prospects for this compound are bright, with ongoing studies exploring its potential applications in treating neurological disorders and infectious diseases. The ability to modify its structure while retaining biological activity provides researchers with a flexible toolset for addressing unmet medical needs. As our understanding of disease mechanisms deepens, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
In conclusion,3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS No. 2755720-96-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for therapeutic intervention across various disease areas. With continued research and development, this compound holds great promise for improving patient outcomes through innovative drug design strategies.
2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide) 関連製品
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)
- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)




